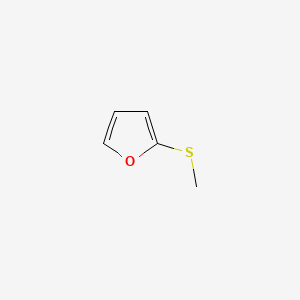

Furan, 2-(methylthio)-

説明

科学的研究の応用

Synthesis of Complex Molecules

- Facile Synthesis of Derivatives: 2-(Methylthio)furan derivatives can be synthesized efficiently, as demonstrated in a study where 3-methylthio-substituted furans and related compounds were prepared using readily available aryl methyl ketones. This process involved a domino process involving the reduction of the double bond followed by Paal-Knorr furan synthesis, showing the chemical's versatility in organic synthesis (Yin et al., 2008).

Medicinal Chemistry and Synthesis of Bioactive Compounds

- Intriguing Bioactive Syntheses: 2-(Methylthio)furan has been used in the synthesis of bioactive compounds, such as the synthesis of (+/-)-stenine, showcasing its relevance in medicinal chemistry. The synthesis involved cyclic 2-(methylthio)-5-amidofurans undergoing an intramolecular Diels-Alder reaction, leading to tricyclic lactams, which are significant in pharmaceutical research (Padwa & Ginn, 2005).

Material Science and Engineering

- Development of Advanced Materials: In material science, 2-(Methylthio)furan derivatives have been used in synthesizing diverse materials. For example, trifluoromethylbenzo[b]furans were synthesized from phenols, highlighting the role of 2-(methylthio)furan in creating novel materials with potentially unique properties (Kobatake et al., 2010).

作用機序

Target of Action

This compound, also known as “2-(methylthio)furan”, is a furan derivative . Furan derivatives are known to have a wide range of biological and pharmacological properties

Mode of Action

It’s worth noting that furan derivatives have been found to exhibit a variety of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer activities . The specific interactions of “Furan, 2-(methylthio)-” with its targets that result in these effects are currently unknown and may be a topic of future research.

Biochemical Pathways

Furan derivatives are known to interact with a variety of biochemical pathways due to their diverse therapeutic effects

Result of Action

Furan derivatives are known to have a wide range of therapeutic effects . The specific molecular and cellular effects of “Furan, 2-(methylthio)-” that result in these therapeutic effects are currently unknown and may be a topic of future research.

特性

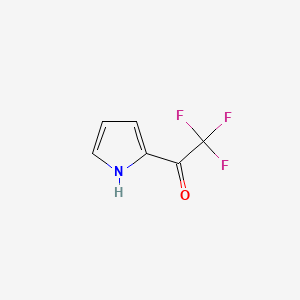

IUPAC Name |

2-methylsulfanylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c1-7-5-3-2-4-6-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQUVXCNWQTHHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156992 | |

| Record name | Furan, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13129-38-9 | |

| Record name | Furan, 2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013129389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of 2-(methylthio)furan in coffee relate to the roasting process?

A1: [] Research indicates that 2-(methylthio)furan is one of the major volatile compounds detected in coffee after the roasting process. Specifically, spouted bed roasting (SBR) followed by cryo-assisted cooling and grinding was found to retain higher concentrations of 2-(methylthio)furan compared to conventional drum roasting (CDR). This suggests that the specific roasting method can significantly influence the presence and concentration of this compound in the final coffee product. You can read more about this in the paper titled "Theoretical and Experimental Studies on Cryo-assisted Spouted bed Roasting of coffee beans." []

Q2: How does the dipole moment of 2-(methylthio)furan compare to its structural analogs containing other chalcogens?

A2: [] Studies on the electric dipole moments of various heterocyclic compounds revealed that the mesomeric moment, which reflects the electron delocalization within the ring, follows a specific order: thiophene > selenophene > tellurophene > furan. This suggests that the nature of the heteroatom within the ring significantly influences the electron distribution and consequently the dipole moment. The study further examined the conformational aspects of 2-substituted derivatives of these heterocycles, including 2-(methylthio)furan, providing insights into the spatial arrangement of the substituent groups and their impact on the overall molecular properties. This research can be found in the paper "A comparative study of electric dipole moments of 2-substituted derivatives of furan, thiophen, selenophen, and tellurophen". []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295337.png)